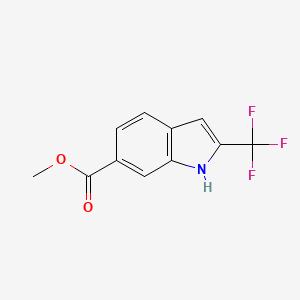

Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate

Description

Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position and a methyl ester (-COOCH₃) at the 6-position of the indole scaffold. This compound is synthesized via cyclization reactions, such as the procedure described by Muzalevskiy et al., where styrene derivatives are treated with catalytic acids (e.g., trifluoroacetic acid) to yield the indole core . The compound is reported as a pale brown solid with a moderate synthetic yield of 53% . Its structural identity is confirmed by NMR spectroscopy, which matches literature data . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)7-3-2-6-5-9(11(12,13)14)15-8(6)4-7/h2-5,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEQWDAVCLFBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process proceeds through three critical stages:

-

Coordination of Pd : Pd₂(dba)₃ coordinates with the aniline’s amino group, facilitating deprotonation by NaHCO₃.

-

Michael Addition : The perfluoroalkyl alkynoate undergoes nucleophilic attack at the β-position, forming a Pd-stabilized enolate.

-

Oxidative C–H Cyclization : Intramolecular C–H activation at the 2-position of the aniline ring generates the indole core, with O₂ serving as the terminal oxidant to regenerate Pd(II).

Optimal conditions require:

-

Solvent System : N,N-Dimethylacetamide (DMAc) and pivalic acid (4:1 v/v) to balance solubility and acidity.

-

Catalyst Loading : 10 mol% Pd₂(dba)₃.

Table 1: Yield Variation with Substituents on Aniline

| Aniline Substituent (R) | Yield (%) | Regioselectivity (%) |

|---|---|---|

| -OCH₃ | 78 | 92 |

| -NO₂ | 65 | 89 |

| -Cl | 72 | 91 |

| -CO₂Et | 68 | 87 |

This method’s advantages include avoiding stoichiometric metal oxidants (e.g., Cu(OAc)₂) and enabling diverse substrate modifications at the 6-position via halogenated anilines.

Acid-Mediated Cyclization of Phenylhydrazine Derivatives

An alternative route involves condensing phenylhydrazine with trifluoromethyl-substituted β-keto esters under acidic conditions. While less regioselective than Pd catalysis, this method is operationally simpler and avoids transition metals.

Key Steps and Limitations

-

Hydrazone Formation : Phenylhydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate in ethanol at 25°C.

-

Fischer Indolization : Heating the hydrazone in HCl-saturated dioxane at 80°C induces cyclization, yielding the indole scaffold.

-

Esterification : The resulting carboxylic acid is methylated using CH₃I/K₂CO₃ in DMF.

However, this method suffers from:

-

Moderate Yields : 45–55% due to competing decomposition of the trifluoromethyl group under strong acid.

-

Low Regioselectivity : Mixtures of 2- and 3-trifluoromethyl indoles (≈3:1 ratio).

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison

| Parameter | Pd Catalysis | Acid Cyclization |

|---|---|---|

| Yield | 65–78% | 45–55% |

| Regioselectivity | >90% | 60–70% |

| Reaction Time | 12–16 h | 6–8 h |

| Catalyst Cost | High (Pd) | None |

| Environmental Impact | Low (O₂ oxidant) | High (HCl waste) |

The Pd-catalyzed method is superior for large-scale synthesis due to its reproducibility and scalability. In contrast, the acid-mediated route is preferable for small-scale exploratory studies where metal contamination must be avoided.

Industrial-Scale Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate and its derivatives have been investigated for their antitumor properties. Research indicates that these compounds exhibit high selectivity towards cancer cells while maintaining low toxicity levels. Such characteristics make them promising candidates for the development of new chemotherapeutic agents. A patent describes the synthesis of trifluoromethylpyrroloindole carboxylic ester derivatives, highlighting their potential as effective antineoplastic agents due to their ability to target solid tumors selectively .

Antibacterial Effects

The compound also demonstrates antibacterial properties, which are crucial in the fight against resistant bacterial strains. Studies have shown that certain derivatives can inhibit bacterial growth effectively, making them candidates for antibiotic development .

Material Science

Synthesis of Functional Materials

Indole derivatives, including methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate, are utilized in synthesizing advanced materials. They serve as building blocks for various organic reactions, such as C−H borylation and olefination, which are essential for creating functionalized polymers and other materials with specific properties .

Catalytic Applications

This indole derivative has been employed in catalytic processes, enhancing reaction efficiencies and product yields. For instance, the use of indolylboronic acids in C−H borylation reactions has shown excellent results with low catalyst loadings, indicating the compound's utility in green chemistry practices .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Methyl 4-(Trifluoromethyl)-1H-Indole-2-Carboxylate

- Structure : Trifluoromethyl at position 4, methyl ester at position 2.

- Key Differences : The positional isomerism of the -CF₃ group (4 vs. 2) alters electronic effects. The 4-CF₃ derivative exhibits a higher similarity score (0.93) to the target compound, suggesting comparable applications in drug design .

Ethyl 6-(Trifluoromethyl)-1H-Indole-2-Carboxylate

- Structure : Ethyl ester at position 2 and -CF₃ at position 4.

- This compound has a boiling point of 347.2°C and a flash point of 163.8°C, indicating higher thermal stability .

Methyl 6-(Trifluoromethyl)-1H-Indole-3-Carboxylate

- Structure : -CF₃ at position 6 and methyl ester at position 3.

- Key Differences : The ester group’s position (3 vs. 6) modifies the electron distribution across the indole ring, which could influence binding interactions in biological targets. This compound has a lower similarity score (0.64) to the target, highlighting structural divergence .

Analogues with Varied Substituents

Methyl 4-Methoxy-1,2-Dimethyl-6H-Furo[3,2-e]Indole-7-Carboxylate

- Structure : Fused furoindole core with methoxy, dimethyl, and ester groups.

- Key Differences : The furoindole scaffold introduces a heterocyclic ring, enhancing rigidity. It has a higher melting point (182–184°C) and distinct UV-vis absorption (λmax 314 nm) compared to the target compound .

- Applications : Such fused systems are explored for photophysical properties or as kinase inhibitors.

Methyl 3-Ethyl-6-Methoxy-1H-Indole-2-Carboxylate

Methyl 5-Fluoro-6-Methoxy-1H-Indole-2-Carboxylate

- Structure : Fluoro at position 5 and methoxy at position 6.

- Key Differences : Fluorine’s electron-withdrawing effect enhances metabolic stability. This compound has a high similarity score (0.81) to the target, suggesting overlapping synthetic routes .

Tetrahydroquinoline and Non-Indole Analogues

Methyl 2-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoline-6-Carboxylate

- Structure: Tetrahydroquinoline core with -CF₃ at position 2.

- This compound has a moderate similarity score (0.68) .

Comparative Data Tables

Table 2: Spectral Data Comparison

Biological Activity

Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate features a trifluoromethyl group and a carboxylate moiety attached to the indole ring, which enhances its lipophilicity and biological activity. The structural formula can be represented as:

The mechanism of action for Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its intracellular effects. It has been shown to modulate cellular pathways that are crucial for cell survival and proliferation.

Anticancer Properties

Several studies have investigated the anticancer potential of Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

- Cell Lines Tested : U251 (glioblastoma), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Findings : The compound induced significant cell death at concentrations as low as 0.6 μM, with morphological changes indicating early apoptosis, such as membrane blebbing and cytoplasmic vacuolation .

| Cell Line | GI50 (μM) | Morphological Changes |

|---|---|---|

| U251 | 0.5 | Membrane blebbing |

| HeLa | 0.4 | Cytoplasmic vacuoles |

| MCF-7 | 0.6 | Cell rounding |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate exhibits activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 8.7 |

| Escherichia coli | 17.3 |

| Pseudomonas aeruginosa | 15.0 |

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at the 2-position of the indole ring significantly enhances the biological activity compared to other derivatives lacking this substitution. This modification appears to increase lipophilicity and interaction with cellular targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the trifluoromethyl group into the indole ring at the 2-position?

- Methodology : The trifluoromethyl group is typically introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. For example, in related indole derivatives, esterification of carboxylic acid precursors using reagents like 2-methylallyl chloride, followed by amidation with trifluoromethyl-containing anilines, has been employed . Key steps include protecting reactive sites (e.g., hydroxyl groups) to prevent side reactions and optimizing reaction time (3–5 days) for higher yields .

- Key Tools : LCMS (for tracking reaction progress, e.g., m/z 754 [M+H]+ ) and column chromatography (RF = 0.25 in pentane:ethyl acetate = 9:1 ).

Q. What spectroscopic techniques are most reliable for confirming the structure of Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate?

- Methodology :

- 1H NMR : Analyze chemical shifts for trifluoromethyl (δ ~3.9–5.3 ppm for ester groups) and indole protons (δ ~7.3–8.4 ppm). For example, splitting patterns (e.g., doublets at J = 8.4 Hz) confirm substitution patterns .

- LCMS/HPLC : Use retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions ) and molecular ion peaks (e.g., m/z 757 [M+H]+ ).

- X-ray Crystallography : Employ SHELX for refinement and ORTEP-III for visualizing molecular geometry .

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

- Methodology : Column chromatography (silica gel, ethyl acetate/pentane gradients) is standard. For polar byproducts, reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers improves separation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in esterification/amidation steps?

- Methodology :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during trifluoromethyl group introduction .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency. For example, triethylamine (Et3N) aids deprotonation in amidation .

- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates .

Q. How to resolve discrepancies between calculated and observed NMR chemical shifts in trifluoromethyl-substituted indoles?

- Methodology :

- 2D NMR (COSY, HSQC) : Correlate coupling patterns to distinguish between ketone/enol tautomers (e.g., 0.5:1 ratio observed in δ 8.38 ppm ).

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data .

Q. What strategies address steric hindrance during functionalization of the indole nitrogen?

- Methodology :

- Protecting Groups : Use benzyl or 4-fluorobenzyl groups to shield the nitrogen, enabling selective substitution at the 3-position .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers .

Q. How should researchers approach crystallographic analysis of polymorphic forms?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation for twinned crystals. SHELXL handles twinning parameters (HKLF5 format) .

- Refinement : Apply restraints for disordered trifluoromethyl groups. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Data Contradiction Analysis

Q. How to interpret conflicting LCMS and HPLC data for purity assessment?

- Methodology :

- Cross-Validation : Compare retention times across multiple conditions (e.g., QC-SMD-TFA05 vs. SQD-FA05 ).

- Ion Suppression Tests : Add TFA to mobile phases to enhance ionization efficiency for low-abundance species .

Q. Why might NMR spectra show unexpected splitting patterns in trifluoromethyl derivatives?

- Analysis :

- Dynamic Effects : Trifluoromethyl groups induce rapid conformational changes, causing averaged signals. Variable-temperature NMR (e.g., -40°C to 25°C) can freeze rotations .

- Impurity Identification : Use HSQC to detect trace byproducts (e.g., unreacted starting materials at δ 2.31 ppm ).

Methodological Best Practices

- Synthesis : Prioritize stepwise functionalization to avoid steric clashes .

- Characterization : Combine multiple techniques (e.g., 1H NMR, LCMS, X-ray) for unambiguous confirmation .

- Computational Aids : Leverage software like Gaussian for reaction pathway prediction or Mercury for crystallographic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.